Cas no 2679926-87-3 (rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid)

Technical Introduction: rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid is a chiral piperidine derivative featuring both a carboxyl group and an allyloxycarbonyl-protected amino moiety. This compound is of interest in synthetic and medicinal chemistry due to its versatile functional groups, enabling further derivatization or incorporation into peptide-like structures. The stereochemistry at the 2- and 4-positions enhances its utility in asymmetric synthesis or as a building block for biologically active molecules. Its structural rigidity and bifunctional nature make it suitable for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The allyloxycarbonyl group offers selective deprotection options, facilitating controlled synthetic transformations.
rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid structure
2679926-87-3 structure
Product Name:rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid
CAS No:2679926-87-3
MF:C11H18N2O4
MW:242.271623134613
CID:5644212
PubChem ID:165909782
Update Time:2025-10-30

rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(2R,4S)-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid
    • 2679926-87-3
    • EN300-28277434
    • rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid
    • Inchi: 1S/C11H18N2O4/c1-2-5-17-11(16)13-7-9-6-8(10(14)15)3-4-12-9/h2,8-9,12H,1,3-7H2,(H,13,16)(H,14,15)/t8-,9+/m1/s1
    • InChI Key: AJFIDRQYMCSWEF-BDAKNGLRSA-N
    • SMILES: OC([C@@H]1CCN[C@H](CNC(=O)OCC=C)C1)=O

Computed Properties

  • Exact Mass: 242.12665706g/mol
  • Monoisotopic Mass: 242.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 87.7Ų

rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid Pricemore >>

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rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid Related Literature

Additional information on rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid

Introduction to Rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic Acid (CAS No. 2679926-87-3)

Rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2679926-87-3, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features make it a valuable scaffold for the design of novel therapeutic agents.

The molecular structure of Rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid consists of a piperidine ring substituted with various functional groups. The presence of the (prop-2-en-1-yloxy)carbonylamino group and the chiral centers at the 2R and 4S positions contribute to its complex stereochemistry, which is crucial for its biological activity. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of small-molecule inhibitors and modulators.

In recent years, there has been a growing interest in the use of chiral piperidine derivatives as pharmacological agents. These compounds have shown remarkable efficacy in targeting various biological pathways, including enzyme inhibition and receptor binding. The stereochemistry of Rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid plays a pivotal role in determining its pharmacological properties. The precise arrangement of the substituents around the piperidine ring influences its interactions with biological targets, making it a versatile tool for medicinal chemists.

One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Studies have demonstrated that piperidine-based molecules can modulate neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as depression, anxiety, and Parkinson's disease. The specific stereochemistry of Rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid enhances its ability to interact with these systems, potentially leading to more effective therapeutic outcomes.

Furthermore, this compound has shown promise in the field of oncology. Research indicates that it can inhibit key enzymes involved in cancer cell proliferation and survival. The (prop-2-en-1-yloxy)carbonylamino group is particularly noteworthy, as it provides a site for further chemical modification to enhance drug-like properties such as solubility and bioavailability. This flexibility makes Rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid an excellent candidate for structure-based drug design.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to achieve the desired stereochemistry at the chiral centers. These methods include asymmetric hydrogenation and chiral resolution techniques, which are critical for producing enantiomerically pure compounds. The successful synthesis of this molecule underscores the growing capabilities in synthetic chemistry and highlights the importance of specialized reagents in drug development.

In conclusion, Rac-(2R,4S)-2-({(prop-2-en-1-yloxy)carbonylamino}methyl)piperidine-4-carboxylic acid (CAS No. 2679926-87-3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and stereochemistry make it a valuable tool for drug discovery across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.

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